

What is the structure of Methyl 1,4-oxazepane-2-carboxylate?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 1,4-oxazepane-2-carboxylate
Cat. No.:	B1425213

[Get Quote](#)

An In-Depth Technical Guide to the Structure of **Methyl 1,4-oxazepane-2-carboxylate**

Executive Summary

Methyl 1,4-oxazepane-2-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-oxazepane scaffold, a core structure of increasing interest in medicinal chemistry. This guide provides a detailed examination of its molecular structure, including its core components, stereochemistry, and conformational analysis. We will delve into the spectroscopic techniques used for its characterization, offering insights into how its three-dimensional architecture is elucidated and validated. This document is intended for researchers, chemists, and drug development professionals who utilize such scaffolds as building blocks for novel therapeutic agents.

Introduction to the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing an oxygen atom at the 1-position and a nitrogen atom at the 4-position.^[1] This arrangement distinguishes it from its constitutional isomers (e.g., 1,3-oxazepane) and imparts a unique set of physicochemical properties. Structurally, the 1,4-oxazepane system can be conceptualized as containing distinct ether and secondary amine functionalities within a flexible seven-membered ring.^[2] This structural motif is considered a "privileged scaffold" because its derivatives have shown a wide range of biological activities, including potential as antimicrobial agents and therapeutics for central nervous system disorders.^{[3][4]} **Methyl 1,4-oxazepane-2-carboxylate**

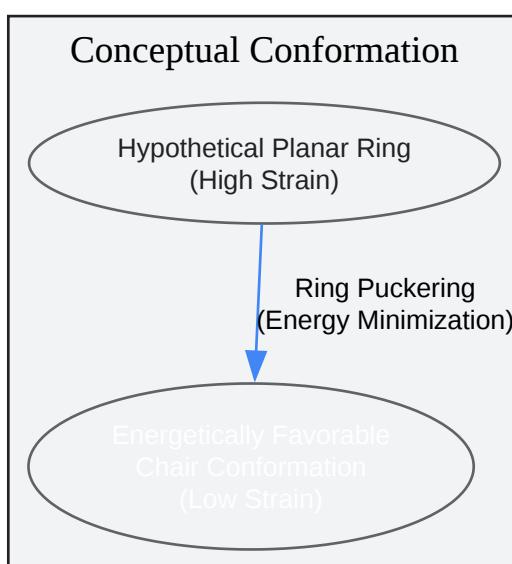
serves as a key chiral building block, providing a versatile entry point for the synthesis of more complex molecules.^[3]

Molecular Structure and Identification

The fundamental identity of **Methyl 1,4-oxazepane-2-carboxylate** is defined by its specific arrangement of atoms and bonds. The structure consists of the 1,4-oxazepane ring with a methyl carboxylate (-COOCH₃) substituent at the C2 position, adjacent to the oxygen atom.

Caption: 2D structure of **Methyl 1,4-oxazepane-2-carboxylate** with atom numbering. *C2 is a chiral center.

Table 1: Chemical Identifiers


Identifier	Value	Source
IUPAC Name	methyl 1,4-oxazepane-2-carboxylate	[3]
CAS Number	1141669-57-9 (Free Base)	
2070896-56-7 (Hydrochloride Salt)		[3]
Molecular Formula	C ₇ H ₁₃ NO ₃	
Molecular Weight	159.18 g/mol	[5]
Canonical SMILES	COC(=O)C1CNCCCO1	[3]
InChI	InChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6;/h6,8H,2-5H2,1H3	[3]
InChIKey	PGHHLDJHDDIJSA-UHFFFAOYSA-N	[3]

Detailed Structural Analysis

A thorough understanding of this molecule requires looking beyond its 2D representation to its three-dimensional conformation and stereochemistry.

The 1,4-Oxazepane Core Conformation

Seven-membered rings are inherently non-planar and flexible. To minimize torsional and steric strain, the 1,4-oxazepane ring adopts a pseudo-chair or twist-chair conformation, with the chair form generally being the most energetically favorable.^{[1][4]} This contrasts with the planar structure of aromatic rings or the rigid envelope/twist conformations of five-membered rings. The stability of the 1,4-oxazepane scaffold is enhanced by the 1,4-disposition of its heteroatoms, which creates stable, non-interacting ether and amine functionalities, unlike the more labile aminal-like linkage found in 1,3-oxazepanes.^[2]

[Click to download full resolution via product page](#)

Caption: The 1,4-oxazepane ring puckers to adopt a low-energy chair conformation.

Stereochemistry at the C2 Position

The carbon atom at the 2-position (C2) is bonded to four different groups: the ring oxygen (O1), the ring nitrogen (N4, via C7 and C6), a hydrogen atom (not explicitly shown), and the methyl carboxylate group. This makes C2 a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers:

- **(R)-Methyl 1,4-oxazepane-2-carboxylate**
- **(S)-Methyl 1,4-oxazepane-2-carboxylate**

The specific stereochemistry is critical in drug development, as enantiomers often exhibit different pharmacological activities and metabolic profiles. Synthesis of this compound often starts from chiral precursors, such as amino acids, to produce a single enantiomer.[\[3\]](#)[\[4\]](#)

Spectroscopic Characterization and Structural Elucidation

The precise structure and conformation of **Methyl 1,4-oxazepane-2-carboxylate** are confirmed through a combination of modern spectroscopic techniques. This multi-faceted approach provides a self-validating system for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the constitution and conformation of organic molecules.[\[4\]](#) A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- 1D NMR Acquisition: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra to identify the types and number of protons and carbons.
- 2D NMR Acquisition: Perform key 2D experiments:
 - ^1H - ^1H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and map the connectivity of the ring's CH_2 groups.
 - ^1H - ^{13}C HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
 - ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations, which are crucial for connecting fragments (e.g., linking the ester methyl protons to the carbonyl carbon).

- ^1H - ^1H NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides definitive proof of conformation and relative stereochemistry.[\[4\]](#)

Table 2: Predicted NMR Data

Atom(s)	Technique	Expected Chemical Shift (δ , ppm)	Key Information
-COOCH ₃	^1H NMR	3.6 - 3.8	Sharp singlet, 3H integration.
Ring CH ₂ protons	^1H NMR	2.5 - 4.5	Complex multiplets due to diastereotopicity and coupling.
C2-H	^1H NMR	4.0 - 4.5	Doublet of doublets, coupled to C3 protons.
N-H	^1H NMR	1.5 - 3.0	Broad singlet, may exchange with D ₂ O.
C=O (Ester)	^{13}C NMR	170 - 175	Carbonyl carbon, confirms ester presence.
-COOCH ₃	^{13}C NMR	51 - 53	Methyl carbon of the ester.
C2	^{13}C NMR	55 - 65	Carbon of the stereocenter.
Ring CH ₂ carbons	^{13}C NMR	40 - 75	Multiple signals corresponding to the ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess the purity of the compound, often coupled with liquid chromatography (LC-MS).^[3]

- Analysis: In electrospray ionization (ESI) positive mode, the compound is expected to be detected as its protonated molecular ion $[M+H]^+$.
- Expected m/z: For the free base ($C_7H_{13}NO_3$, MW = 159.18), the expected $[M+H]^+$ ion would have a mass-to-charge ratio (m/z) of approximately 160.09.

Synthesis and Reactivity Insights

Understanding the structure provides a foundation for predicting its chemical behavior and designing synthetic routes.

General Synthetic Workflow

The synthesis of **Methyl 1,4-oxazepane-2-carboxylate** often involves the formation of the seven-membered ring through intramolecular cyclization. A common strategy begins with a protected amino acid derivative which undergoes reactions to build the necessary chain before a final ring-closing step.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of the 1,4-oxazepane core.

Chemical Reactivity

The structure contains several reactive sites:

- Secondary Amine (N4): Can act as a nucleophile or a base. It can be alkylated, acylated, or participate in other N-centered reactions.
- Ester Group (C2): Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced or converted to an amide.

- Ether Linkage (O1): Generally stable, but can be cleaved under harsh acidic conditions.

Conclusion

The structure of **Methyl 1,4-oxazepane-2-carboxylate** is defined by a flexible, low-strain seven-membered heterocyclic core bearing a chiral center at the C2 position. Its conformation is best described as a pseudo-chair, and its identity is rigorously confirmed by a combination of NMR and MS techniques. As a chiral building block, its defined stereochemistry and multiple functional handles make it a valuable intermediate for the synthesis of complex, biologically active molecules in the field of drug discovery.

References

- EvitaChem. **Methyl 1,4-Oxazepane-2-carboxylate** Hydrochloride. EvitaChem.
- PubChem. methyl (2R)-5-oxo-1,4-oxazepane-2-carboxylate. National Center for Biotechnology Information.
- ChemBK. 1,4-oxazepane. ChemBK.
- PubChem. 1,4-Oxazepane. National Center for Biotechnology Information.
- Mező, G., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
- Chemical-Suppliers.com. **Methyl 1,4-oxazepane-2-carboxylate**. Chemical-Suppliers.com.
- Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride (EVT-12466824) | 2070896-56-7 [evitachem.com]

- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine
- PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [What is the structure of Methyl 1,4-oxazepane-2-carboxylate?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1425213#what-is-the-structure-of-methyl-1-4-oxazepane-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com